molecular formula C7H10N2O2 B15365824 1-(3-Oxetanyl)-1H-pyrazole-3-methanol

1-(3-Oxetanyl)-1H-pyrazole-3-methanol

Cat. No.: B15365824
M. Wt: 154.17 g/mol
InChI Key: KTUYUZXHVMAJAG-UHFFFAOYSA-N
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Description

1-(3-Oxetanyl)-1H-pyrazole-3-methanol is a chemical compound that features a pyrazole ring substituted with a 3-oxetanyl group and a methanol group at the 3-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Oxetanyl)-1H-pyrazole-3-methanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-oxetanyl chloride with 1H-pyrazole-3-methanol under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Oxetanyl)-1H-pyrazole-3-methanol can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

1-(3-Oxetanyl)-1H-pyrazole-3-methanol has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development.

  • Industry: Its unique properties make it useful in the production of materials and chemicals with specific functionalities.

Mechanism of Action

The mechanism by which 1-(3-Oxetanyl)-1H-pyrazole-3-methanol exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended application.

Comparison with Similar Compounds

1-(3-Oxetanyl)-1H-pyrazole-3-methanol can be compared with other similar compounds, such as:

  • 1-(3-Oxetanyl)acetone: This compound has a similar oxetane ring but differs in the presence of an acetone group.

  • 3,3'-Bis(1-ethyl(3-oxetanyl)methyl)ether: Another oxetane derivative with different substituents.

Uniqueness: The uniqueness of this compound lies in its combination of the pyrazole ring and the oxetane group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

[1-(oxetan-3-yl)pyrazol-3-yl]methanol

InChI

InChI=1S/C7H10N2O2/c10-3-6-1-2-9(8-6)7-4-11-5-7/h1-2,7,10H,3-5H2

InChI Key

KTUYUZXHVMAJAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=CC(=N2)CO

Origin of Product

United States

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